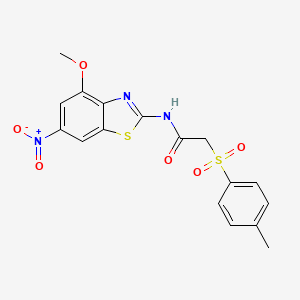

![molecular formula C22H18ClN3O3S B6546180 N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895439-61-9](/img/structure/B6546180.png)

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are aromatic heterocyclic compounds that contain a benzene ring fused to a thiazole ring . The specific compound you mentioned seems to be a complex benzothiazole derivative with additional functional groups.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like 1H NMR . The specific shifts in the NMR spectrum can provide information about the structure of the compound .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds that exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. These newly synthesized molecules were compared with standard reference drugs, and their potency against M. tuberculosis was evaluated . Further studies have explored the structure-activity relationships of these derivatives and their molecular docking interactions with the target protein DprE1.

Ligands for Metal Extraction

N-(1,3-benzothiazol-2-yl) compounds have been investigated as potential ligands for metal extraction. Their unique structural features make them attractive candidates for binding to metal ions in various applications, including catalysis and environmental remediation .

Biological Uses

The compound’s diverse biological activities span several areas:

- Larvicidal and Adulticidal Activities : 2-aminobenzothiazoles have been studied for their effects against Aedes aegypti mosquitoes .

Optical Materials

While not extensively explored, benzothiazole derivatives have potential as optical materials. Their electronic properties make them interesting candidates for applications in optoelectronics and photonics .

Dermatological Applications

Although not directly related to this specific compound, benzothiazoles have been used in dermatological drugs. For instance, mafenide, a sulfonamide derivative containing a benzothiazole moiety, has been employed for treating burns and wound infections .

Other Pharmacological Activities

Benzothiazoles have also been investigated as diuretic drugs, antiviral agents, and HIV protease inhibitors. Their diverse pharmacological properties continue to attract scientific interest .

Wirkmechanismus

Target of Action

The primary target of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process, leading to the death of the bacteria .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall and eventually, bacterial death .

Pharmacokinetics

They are well absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the bacteria to become structurally weak, leading to their death .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or fats, can impact the absorption of the compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S/c1-28-17-9-3-7-15(20(17)29-2)21(27)26(13-14-6-5-11-24-12-14)22-25-19-16(23)8-4-10-18(19)30-22/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASAXJNZVHVZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6546098.png)

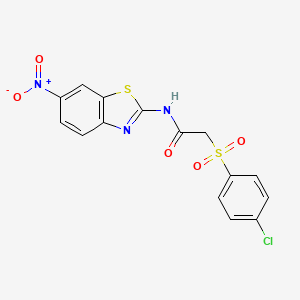

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6546118.png)

![4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6546137.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6546151.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6546156.png)

![5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B6546163.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6546165.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6546169.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B6546191.png)

![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B6546194.png)

![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one](/img/structure/B6546201.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6546202.png)